Differential Cytotoxicity in Human Cancer Cell Lines: 4-Bromophenyl vs. 4-Fluorophenyl Pyridine Glycosides
In a head-to-head comparison of pyridyl-glycosyl hybrids, the 4-bromophenyl derivative (compound 3b) exhibited IC50 values of 6.1 μM (HepG2), 19.1 μM (MCF-7), and 3.3 μM (HCT-116), while the 4-fluorophenyl analog (compound 3a) showed 6.8, 17.2, and 3.0 μM, respectively [1]. Against the non-tumor BJ-1 cell line, 3b displayed 24.7 μM vs. 24.3 μM for 3a. The bromine substitution slightly reduced potency in MCF-7 and HCT-116 but marginally improved activity in HepG2, underscoring halogen-dependent modulation of anticancer selectivity.
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | HepG2: 6.1 ± 0.3 μM; MCF-7: 19.1 ± 1.3 μM; HCT-116: 3.3 ± 0.2 μM; BJ-1: 24.7 ± 2.1 μM |
| Comparator Or Baseline | 3a (4-fluorophenyl): HepG2 6.8 ± 0.3; MCF-7 17.2 ± 1.1; HCT-116 3.0 ± 0.1; BJ-1 24.3 ± 2.3 μM |
| Quantified Difference | Δ IC50: HepG2 -0.7 μM; MCF-7 +1.9 μM; HCT-116 +0.3 μM; BJ-1 +0.4 μM |
| Conditions | MTT assay; 48 h incubation; HepG2 (liver), MCF-7 (breast), HCT-116 (colon) cancer cell lines; BJ-1 normal fibroblasts [1] |
Why This Matters
The divergent IC50 profiles across cell lines provide a quantitative basis for selecting the brominated scaffold when targeting HepG2 liver cancer cells, where it outperforms the fluorinated analog.
- [1] Elgemeie, G. H., et al. (2024). Synthesis, anticancer activity, docking and computational studies of new pyridyl-glycosyl hybrids and acyclic analogs. Future Medicinal Chemistry, 16(20), 2119–2133. DOI: 10.1080/17568919.2024.2389768 View Source
